Dicrotophos

Description

Properties

IUPAC Name |

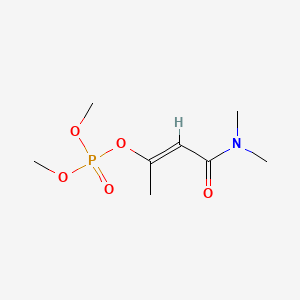

[4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEENJGZXVHKXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(C)C)OP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048107 | |

| Record name | 3-Hydroxy-N,N-dimethylcrotonamide dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-78-2 | |

| Record name | 3-(Dimethylamino)-1-methyl-3-oxo-1-propen-1-yl dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicrotophos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N,N-dimethylcrotonamide dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

Dicrotophos is synthesized via the Perkow reaction , a nucleophilic substitution process between trimethyl phosphite and N,N-dimethyl-α-chloroacetoacetamide . This reaction predominantly yields the (E)-isomer of this compound, characterized by its superior pesticidal activity. The general reaction equation is:

Here, trimethyl phosphite acts as the nucleophilic agent, while the chloroacetoacetamide serves as the electrophilic carbonyl substrate. The byproduct, methyl chloride, is volatile and easily removed under reaction conditions.

Reaction Mechanism

The Perkow reaction proceeds through three distinct stages:

-

Nucleophilic Attack : The phosphite’s oxygen atom attacks the carbonyl carbon of the haloketone, forming a zwitterionic intermediate.

-

Rearrangement and Elimination : The intermediate undergoes structural reorganization, expelling the chloride ion and generating a cationic intermediate.

-

Dealkylation : The chloride ion attacks a methyl group on the phosphite, resulting in the final vinyl phosphate (this compound) and methyl chloride.

This mechanism diverges from the competing Michaelis-Arbuzov reaction , which produces β-keto phosphonates. The Perkow pathway is favored in this compound synthesis due to the electron-withdrawing chloro group in N,N-dimethyl-α-chloroacetoacetamide, which enhances carbonyl electrophilicity.

Reaction Conditions and Optimization

While explicit industrial protocols are proprietary, key parameters can be inferred from physicochemical data:

| Parameter | Value/Range | Significance |

|---|---|---|

| Temperature | Ambient to 100°C | Balances reaction rate and thermal stability |

| Pressure | Reduced (e.g., 0.1 mmHg) | Facilitates byproduct removal |

| Solvent | Solvent-free or inert media | Minimizes side reactions |

| Purity of Reactants | >95% | Ensures high yield of (E)-isomer |

The product’s boiling point (130°C at 0.1 mmHg) suggests that distillation under vacuum is critical for isolating this compound. Additionally, the reaction’s exothermic nature necessitates controlled temperature to prevent decomposition.

Analysis of Reaction Components

Reactants and Reagents

-

Trimethyl Phosphite (C₃H₉O₃P) : A trialkyl phosphite with strong nucleophilic properties. Its low steric hindrance facilitates rapid carbonyl attack.

-

N,N-Dimethyl-α-Chloroacetoacetamide (C₅H₈ClNO₂) : A halogenated ketone derivative. The chloro group at the α-position enhances reactivity by polarizing the carbonyl bond.

Byproducts and Isomer Formation

The primary byproduct, methyl chloride (CH₃Cl) , is removed via distillation due to its volatility (bp: −24.7°C). Isomeric purity is crucial, as the (E)-isomer exhibits higher bioactivity. The reaction’s stereochemical outcome is influenced by the steric and electronic effects of the dimethylamino group, which stabilizes the (E)-configuration during intermediate rearrangement.

Industrial Synthesis Considerations

Scalability and Yield

Industrial-scale production prioritizes:

-

Continuous Distillation : To isolate this compound efficiently from the reaction mixture.

-

Catalyst-Free Conditions : Avoiding catalysts reduces post-synthesis purification steps.

-

Quality Control : Analytical methods such as gas chromatography (GC) with flame photometric detection ensure ≥95% purity, as mandated for commercial standards .

Chemical Reactions Analysis

Types of Reactions: Dicrotophos undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylphosphoric acid and dimethylamine.

Oxidation: Under oxidative conditions, this compound can be converted to its corresponding oxon derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly with nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include dimethylphosphoric acid, dimethylamine, and various oxon derivatives .

Scientific Research Applications

Key Applications

- Agricultural Pest Control

- Efficacy Studies

Health and Environmental Impact

-

Toxicological Studies

- This compound has been linked to various health risks due to its mechanism as a cholinesterase inhibitor. Exposure can lead to symptoms such as nausea, dizziness, and at extreme levels, respiratory paralysis .

- Genotoxicity studies have demonstrated that this compound can cause DNA damage in certain cell lines, raising concerns about its potential carcinogenic effects despite some studies indicating no significant carcinogenicity in animal models .

- Regulatory Assessments

Case Study 1: Efficacy in Cotton Production

- A study conducted in the southeastern United States demonstrated that this compound application significantly reduced populations of target pests, leading to increased cotton yield. This study highlighted the importance of integrated pest management strategies that include this compound as a key component.

Case Study 2: Human Health Risk Assessment

- An assessment by the California Department of Pesticide Regulation evaluated the long-term exposure risks associated with this compound among agricultural workers. The study found elevated risks of neurotoxicity and reproductive toxicity at certain exposure levels, prompting recommendations for stricter application guidelines and protective measures for workers .

Summary of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Pest Control | Used primarily on cotton for managing specific pests | Effective reduction in pest populations |

| Toxicological Impact | Linked to cholinesterase inhibition and potential genotoxicity | Significant health risks identified |

| Regulatory Oversight | Subject to ongoing EPA reviews and assessments | Retained safety factors due to neurodevelopmental risks |

Mechanism of Action

Dicrotophos exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The molecular target of this compound is the active site of acetylcholinesterase, where it forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

Monocrotophos

Monocrotophos (C₇H₁₄NO₅P, molecular weight 223.16 g/mol) shares a nearly identical structure with dicrotophos but differs in the nitrogen substituent: monocrotophos has an N-methylamide group, while this compound has an N,N-dimethylamide group (Figure 1) . This structural difference influences their physicochemical properties:

| Property | Monocrotophos | This compound |

|---|---|---|

| Strongest acidic pKa | 3.4 | 3.7 |

| Strongest basic pKa | 8.9 | 6.8 |

| LogP | -0.68 | -0.78 |

| Intrinsic solubility (logS) | -1.05 | -1.07 |

| SASA (Ų) | 440.83 | 440.55 |

Monocrotophos is more hydrophilic at higher pH levels (logD = -0.68 at pH 7) compared to this compound (logD = -0.78) . Both exhibit high water solubility (~16 mg/L at pH 6–14) but diverge at low pH, where this compound shows higher solubility due to protonation of the dimethylamino group .

Dichlorvos

Dichlorvos (C₄H₇Cl₂O₄P), another OP insecticide, shares a vinyl phosphate backbone but replaces the dimethylamide group with dichlorovinyl substituents.

Toxicological Profiles

Acute Toxicity

- This compound : LD₅₀ (oral, rat) = 17–22 mg/kg; highly toxic to birds (LD₅₀ = 2–5 mg/kg in quail) .

- Monocrotophos: LD₅₀ (oral, rat) = 14–23 mg/kg; similarly neurotoxic but with higher predicted embryotoxicity .

- Dichlorvos : LD₅₀ (oral, rat) = 56–108 mg/kg; less acutely toxic but a potent AChE inhibitor .

Genotoxicity and Chronic Effects

This compound induces DNA damage in Hep G2 cells (comet assay) and chromosomal aberrations in CHO-K1 cells . Computational predictions using PASS software suggest this compound has higher mutagenicity and gastrointestinal toxicity than monocrotophos, which is linked to its N,N-dimethyl group . Both compounds are moderately carcinogenic .

Environmental Behavior

| Parameter | This compound | Monocrotophos | Dichlorvos |

|---|---|---|---|

| Soil half-life | 3 days | 5–7 days | 1–4 days |

| Major metabolites | N,N-dimethylbutyramide | Desmethyl monocrotophos | Dichloroacetaldehyde |

| Aquatic toxicity | LC₅₀ (fish) = 2.1 mg/L | LC₅₀ (fish) = 0.8 mg/L | LC₅₀ (fish) = 0.1 mg/L |

This compound degrades rapidly in soil under aerobic conditions but poses risks to birds due to high acute toxicity . Monocrotophos is more persistent and toxic to aquatic organisms .

Regulatory and Analytical Considerations

- This compound : Removed from EPA Method 525.3 due to poor chromatographic peak shape and recovery during solid-phase extraction (SPE) . Requires 10X FQPA safety factor due to unresolved neurotoxicity concerns .

- Monocrotophos: Banned in the EU and U.S. since 2020 due to high bee toxicity .

- Dichlorvos : Restricted in residential settings but still used in greenhouse fumigation .

Biological Activity

Dicrotophos is an organophosphate insecticide known for its potent biological activity, primarily through the inhibition of acetylcholinesterase (AChE). This compound has been extensively studied for its toxicological effects on various organisms, including mammals, birds, and aquatic life. The following sections detail the biological activity of this compound, including its mechanisms of action, toxicity profiles, and case studies.

This compound exerts its biological effects primarily by inhibiting AChE, an enzyme essential for the breakdown of acetylcholine in the nervous system. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is responsible for the characteristic cholinergic symptoms observed in exposed organisms.

Key Metabolic Pathways

- Hydrolysis : this compound undergoes hydrolysis to form dimethyl phosphate and N-methylacetoacetamide, which are less toxic metabolites .

- Demethylation : The compound is metabolized through demethylation to des-O-methylthis compound .

- Excretion : Studies show that a significant percentage (45-71%) of this compound is excreted in urine within 48 hours post-exposure in animal models .

Toxicity Profiles

This compound is classified as a highly hazardous pesticide, with varying toxicity levels based on exposure routes and species. The following table summarizes key toxicity data:

| Endpoint | Value | Species |

|---|---|---|

| Oral LD50 | 5-50 mg/kg | Rats |

| Dermal LD50 | 100-1000 mg/kg | Rabbits |

| Inhalation NOAEL | 0.04 mg/kg | Dogs |

| AChE Inhibition (RBC) | 49% at 0.4 mg/kg | Male Rats |

| AChE Inhibition (Brain) | 58% at 2.5 mg/kg | Male Rats |

Study on Mammalian Toxicity

In a chronic toxicity study involving rats, this compound was administered at varying doses. The results indicated significant inhibition of plasma and red blood cell AChE activity at doses as low as 0.4 mg/kg body weight. Notably, no mortality was observed even at higher doses (2.5 mg/kg), but clinical signs such as salivation and tremors were evident .

Developmental Toxicity in Avian Species

Research involving this compound exposure in chicken embryos demonstrated severe developmental abnormalities. Embryos treated with this compound exhibited notochordal folding and cranial deformities, particularly when exposure occurred during early stages of development . This highlights the potential teratogenic effects of this compound on avian species.

Genotoxicity and Carcinogenic Potential

This compound has been evaluated for genotoxic effects using various assays:

- Positive results were noted in a mouse lymphoma assay indicating potential mutagenicity.

- However, most reverse mutation assays conducted on bacterial strains yielded negative results, suggesting limited genotoxic potential under certain conditions .

Environmental Impact

The ecological implications of this compound are significant due to its toxicity to non-target species. Studies indicate that this compound can adversely affect beneficial insects and aquatic organisms, leading to disruptions in local ecosystems . The compound's persistence in the environment raises concerns regarding bioaccumulation and long-term ecological risks.

Q & A

Q. What are the primary mechanisms of neurotoxicity for Dicrotophos, and how are they experimentally validated?

this compound inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation and synaptic overstimulation. Experimental validation typically involves in vitro AChE inhibition assays (e.g., Ellman method) and in vivo neurobehavioral assessments in rodent models. For example, motor activity deficits in rats (postnatal days PND11–PND17) correlate with AChE inhibition levels, providing mechanistic evidence .

Q. How do researchers assess this compound’ environmental persistence, and what factors influence its degradation?

this compound’ half-life in soil and water is pH-dependent. Hydrolysis studies in buffered solutions (pH 5–9) reveal half-lives ranging from 28 days (pH 9) to 117 days (pH 5). Aerobic/anaerobic soil degradation pathways produce metabolites like N,N-dimethylbutyramide. Researchers use gas chromatography-mass spectrometry (GC-MS) to track parent compounds and degradation products under controlled conditions .

Q. What standardized protocols exist for measuring acute toxicity of this compound in animal models?

Acute oral and dermal toxicity tests follow OECD guidelines. For example, rat LD₅₀ values (13–25 mg/kg orally; 42–225 mg/kg dermally) are derived from dose-response studies with mortality endpoints. Inhalation LC₅₀ is measured via aerosol exposure chambers (e.g., 0.61–0.91 mg/L/hour in rats). Statistical tools like Probit analysis quantify toxicity thresholds .

Advanced Research Questions

Q. How can computational models predict this compound’ physicochemical behavior, and what are their limitations?

Tools like ChemAxon calculate properties such as logP (lipophilicity), pKa (acid/base strength), and logD (pH-dependent solubility). For instance, this compound’ logD shifts from −2.4 (pH 2) to +0.5 (pH 7), indicating increased hydrophobicity in neutral environments. However, models may underestimate bioaccumulation potential due to oversimplified metabolic pathways .

Q. What methodologies resolve contradictions in developmental neurotoxicity (DNT) data for this compound?

Weight-of-evidence (WOE) frameworks integrate in vitro (e.g., neuronal cell viability assays), in vivo (e.g., rat developmental studies), and epidemiological data. For example, conflicting results on teratogenicity in birds (0.1 mg/egg) versus mammals require cross-species extrapolation and probabilistic risk modeling .

Q. How do researchers design experiments to compare this compound and Monocrotophos toxicity profiles?

Comparative studies use enzyme kinetics (e.g., arylformamidase inhibition: Kd = 3.2 mM for this compound vs. 5.4 mM for Monocrotophos) and predictive toxicology tools like PASS software. Dose-equivalent exposures in parallel cohorts (e.g., rats at matched developmental stages) isolate structural-activity differences (e.g., N-methyl vs. N,N-dimethyl groups) .

Q. What experimental strategies mitigate confounding variables in this compound ecotoxicology studies?

Controlled microcosm experiments partition abiotic (pH, temperature) and biotic (microbial activity) factors. For instance, spiked soil columns under aerobic conditions quantify metabolite formation rates, while LC-MS/MS monitors bioaccumulation in oligochaetes. Isotopic labeling (e.g., ¹⁴C-Dicrotophos) traces degradation pathways with minimal interference .

Methodological Guidance

- Data Integration : Use systematic reviews (PRISMA guidelines) to harmonize toxicity data from disparate sources (e.g., PubChem, PPDB) .

- Ethical Compliance : Adhere to OECD/EPA animal testing standards, including 3Rs (Replacement, Reduction, Refinement) for in vivo studies .

- Statistical Rigor : Apply Bayesian networks for probabilistic risk assessment when extrapolating from limited datasets (e.g., low-dose human exposure scenarios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.